2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-18(14-8-6-5-7-9-14)19(22)16-11-10-15(12-17(16)24-13)25-20(23)21(2,3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPXQFWJOVWXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone core. This intermediate is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is with a molecular weight of approximately 346.3 g/mol. The compound features a chromenone structure, which is integral to its biological activity. The structural representation can be depicted as follows:
Anticancer Activity
Research has shown that coumarin derivatives exhibit significant anticancer properties. For instance, studies indicate that related compounds have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7 cells). The IC50 values for these compounds suggest a strong potential for therapeutic use in oncology .
Antimicrobial Properties
Coumarins have been extensively studied for their antimicrobial effects. The compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. Research has highlighted the efficacy of coumarins against a range of bacterial and fungal strains .
Pesticidal Activity
Coumarin derivatives have been explored for their pesticidal properties. The application of this compound in agriculture could provide an eco-friendly alternative to synthetic pesticides, contributing to sustainable agricultural practices.
Fluorescent Dyes
The unique fluorescent properties of coumarins make them valuable in material science. This compound can be utilized in the development of fluorescent dyes for various applications, including biological imaging and sensor technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 2,2-Dimethylpropanoate Esters
The 2,2-dimethylpropanoate group is recurrent in bioactive and synthetic compounds. Key analogs include:
Key Observations :
- This could influence crystallinity or solubility.
- Biological Activity: Unlike pivmecillinam, which leverages the pivalate group for antibacterial activity , the chromene core in the target compound may align with antioxidant or anti-inflammatory properties observed in flavonoid analogs.
Physical and Chemical Properties
Biological Activity
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is a derivative of the chromone class, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 326.38 g/mol. Its structural features include a chromone backbone with a phenyl substituent and a dimethylpropanoate group, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of chromones exhibit significant anticancer properties. For instance, studies have shown that certain 2H/4H-chromene derivatives can inhibit telomerase activity, which is crucial for cancer cell proliferation. Specifically, compounds with similar structures demonstrated IC50 values less than 1 µM against telomerase, indicating potent inhibitory effects . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A33 | <1 | Telomerase inhibition, G2/M phase arrest |
| Staurosporine | 6.41 | General kinase inhibitor |
Antimicrobial Activity
The chromone derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound showed moderate to excellent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported that specific derivatives exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 62.5 µg/mL |
| Compound B | E. coli | 100 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of chromone derivatives has been attributed to their ability to inhibit cyclooxygenase enzymes (COX). Studies have indicated that certain derivatives can effectively reduce inflammation markers in vitro by targeting COX pathways . This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of chromone derivatives often depends on their substituents' nature and position on the phenyl ring. Research has shown that modifications such as methoxy or halogen substitutions can enhance or diminish the activity against specific targets like telomerase or microbial pathogens .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
- Telomerase Inhibition Study : A study involving various chromone derivatives found that the presence of specific functional groups significantly impacted their ability to inhibit telomerase, with some compounds achieving IC50 values below 1 µM .
- Antimicrobial Efficacy : In another investigation, a series of chromone-based compounds were tested against multiple bacterial strains, revealing that certain modifications led to enhanced antibacterial potency compared to traditional antibiotics .
Q & A
(Basic) What are the recommended synthetic routes for 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate, and how can impurities be minimized during synthesis?
Methodological Answer:
The compound is synthesized via esterification of 7-hydroxy-2-methyl-4-oxo-3-phenyl-4H-chromene with 2,2-dimethylpropanoic acid chloride under anhydrous conditions. Key steps include:
- Catalyst Selection : Use pyridine or DMAP to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to remove intermediates like unreacted chromene or acid chloride derivatives.
- Impurity Profiling : Monitor impurities such as (4-chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A, EP) using HPLC with reference standards .
(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., phenyl vs. chromene ring alignment) .
- NMR Spectroscopy : Use - and -NMR to verify ester linkage formation (e.g., carbonyl peaks at ~170 ppm in -NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 407.16 (calculated for CHO).
(Advanced) How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–12) at 40–60°C for 72 hours.
- HPLC-MS Monitoring : Track degradation products like fenofibric acid derivatives (Imp. B, EP) using a C18 column and acetonitrile/water mobile phase .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions.
(Advanced) What strategies are effective for elucidating structure-activity relationships (SAR) of analogs of this chromene ester?
Methodological Answer:
- Analog Synthesis : Replace the phenyl group with halogenated or methoxy-substituted aryl rings (e.g., 4-fluorophenyl or 4-methoxybenzoyl derivatives) .
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key binding motifs (e.g., chromene carbonyl interactions with target enzymes).
- Biological Assays : Test analogs against kinase or cyclooxygenase isoforms to correlate substituent effects with inhibitory activity .
(Advanced) How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies to identify variables like solvent choice (DMSO vs. ethanol) or cell-line specificity.
- Dose-Response Validation : Replicate assays (e.g., IC measurements) under standardized conditions (e.g., 10% FBS in DMEM, 48-hour exposure).
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out assay-specific artifacts .
(Basic) What are the key considerations for designing a degradation pathway study for this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to UV light (254 nm), oxidative (HO), and hydrolytic conditions.
- Impurity Identification : Use LC-MS/MS to detect photodegradants like 7-hydroxy chromene derivatives or oxidized propanoate fragments .
- Stability-Indicating Methods : Validate HPLC methods to separate degradation products from the parent compound (resolution >2.0) .
(Advanced) How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4 or CYP2D6 active sites, focusing on hydrogen bonding with heme iron or hydrophobic pocket occupancy.
- Metabolite Prediction : Apply software like MetaSite to simulate oxidative metabolites (e.g., hydroxylation at the chromene methyl group) .
- In Vitro Validation : Conduct microsomal incubation assays with NADPH cofactor and LC-MS analysis to confirm predicted metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
